2,2,2-Trifluoroethyl chloroformate
Overview
Description
2,2,2-Trifluoroethyl chloroformate is a chemical compound with the empirical formula C3H2ClF3O2 . It is used as a derivatization reagent to produce primary and secondary aliphatic amines .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoroethyl chloroformate can be achieved from 2,2,2-Trifluoroethanol and Triphosgene .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl chloroformate consists of 9 heavy atoms . The InChI string isInChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2
. Chemical Reactions Analysis
2,2,2-Trifluoroethyl chloroformate is used in the production of primary and secondary aliphatic amines . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Trifluoroethyl chloroformate is 162.49 g/mol . It has a complexity of 110 . The exact mass and monoisotopic mass are 161.9695415 g/mol . It has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Enantiomer Analysis in Amino Acids
2,2,2-Trifluoroethyl chloroformate is used for derivatizing amino acids into N(O)-2,2,2-trifluoroethoxycarbonyl 2',2',2'-trifluoroethyl esters. This process aids in the rapid separation of enantiomeric isomers by capillary gas chromatography (Abe et al., 1996).
Synthesis of 2,2-Difluorovinyl Carbonyl Compounds
This compound plays a role in the synthesis of 2,2-difluorovinyl carbonyl compounds from 2,2,2-trifluoroethyl p-toluenesulfonate, showcasing its utility in organic synthesis (Ichikawa et al., 1992).
In Polymer Science
2,2,2-Trifluoroethyl chloroformate is used as a solvent in the preparation of spinning fluid containing poly(3-hydroxybutyrate) and polyaniline for electrospinning. This results in fibers with distinct morphological, thermal, and electrical properties (Fryczkowski et al., 2013).
Analytical Chemistry
It is utilized as a derivatizing agent in the identification of highly polar ozonation drinking water disinfection by-products, demonstrating its importance in environmental analysis (Vincenti et al., 2005).
Proteomics
In proteomics, it reacts rapidly with carboxylic and amino groups of amino acids to form n-ethoxycarbonyl amino acid trifluoroethyl esters, aiding in the detection and analysis of protein structures (Vatankhah & Moini, 1994).
Environmental Microbiology
2,2,2-Trifluoroethyl chloroformate has implications in environmental microbiology, particularly in the study of chloroform biodegradation by Dehalobacter populations (Grostern et al., 2010).
Solvent Interactions in Chemical Reactions
This compound is also significant in studying solvent interactions in fluorous reaction systems, contributing to our understanding of solvent effects in chemical reactions (Gerig, 2005).
Synthesis of Trifluoroethylated Onium Salts
It is instrumental in the synthesis of trifluoroethylated onium salts of nitrogen, sulfur, and phosphorus, showcasing its versatility in organic synthesis (Umemoto & Gotoh, 1991).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZBSAONPRVEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377816 | |
Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl chloroformate | |
CAS RN |
27746-99-2 | |
Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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